molecular formula C20H15N5O4S B2773713 N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide CAS No. 852136-02-8

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2773713
CAS RN: 852136-02-8
M. Wt: 421.43
InChI Key: SGDQGDUOHXYNTQ-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of nitrogen-containing fused heterocyclic small molecules . These architecturally complex molecules are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The synthesis of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . Careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with α-bromoketones in organic solvents .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Structural Modifications

The scientific community has developed methodologies for synthesizing imidazo[2,1-b]thiazole derivatives and related compounds due to their significant potential in medicinal chemistry. One approach involves the interaction of 5-aminoimidazole-4-carboxamide with alkyl isocyanates to yield N-substituted 1-carbamoylimidazoles, which can be cyclized to imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones, including temozolomide, an antitumor drug. This synthesis pathway demonstrates the versatility of the core structure in generating pharmacologically relevant molecules (Wang et al., 1997).

Biological Evaluation and Potential Applications

  • Antimicrobial and Antifungal Activities

    Derivatives of the imidazo[2,1-b]thiazole core structure have been synthesized and evaluated for their antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger. Some compounds have shown significant activity, highlighting the potential of these derivatives as antimicrobial agents (Dhiman et al., 2015).

  • Antitubercular Activity

    Imidazo[2,1-b][1,3,4]thiadiazole derivatives have been investigated for their antitubercular activity against Mycobacterium tuberculosis. Notably, specific derivatives exhibited high inhibitory activity, indicating their promise as anti-tubercular agents (Patel et al., 2017).

  • Anticancer Potential

    Research into imidazo[2,1-b]thiazole derivatives has also explored their potential as anticancer agents. Levamisole, an imidazo[2,1-b]thiazole derivative, and its novel analogues have been synthesized and evaluated, showing strong cytotoxicity against leukemia cells. This underscores the anticancer potential of these compounds, warranting further investigation into their mechanism of action and therapeutic efficacy (Karki et al., 2011).

Future Directions

The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to set out to synthesize, using simple methodologies, a great number of novel chemotherapeutic agents . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

properties

IUPAC Name

N-(4-carbamoylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O4S/c1-11-17(19(27)22-14-7-5-12(6-8-14)18(21)26)30-20-23-16(10-24(11)20)13-3-2-4-15(9-13)25(28)29/h2-10H,1H3,(H2,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQGDUOHXYNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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